2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-heptanoic acid furan-2-ylmethylene-hydrazide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE is a highly fluorinated organic compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a furan ring. The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of heptanehydrazide and furan-2-carbaldehyde.
Condensation Reaction: The furan-2-carbaldehyde is reacted with heptanehydrazide under acidic or basic conditions to form the hydrazone intermediate.
Fluorination: The hydrazone intermediate is then subjected to fluorination using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of advanced fluorination techniques and catalysts can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI.
Industry: Utilized in the production of high-performance materials, including lubricants, coatings, and surfactants.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another highly fluorinated compound with similar stability and applications.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanehydrazide: Shares structural similarities and is used in similar research and industrial applications.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE is unique due to its combination of a furan ring and multiple fluorine atoms, which confer exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.
Properties
Molecular Formula |
C12H5F13N2O2 |
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Molecular Weight |
456.16 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-furan-2-ylmethylideneamino]heptanamide |
InChI |
InChI=1S/C12H5F13N2O2/c13-7(14,6(28)27-26-4-5-2-1-3-29-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,(H,27,28)/b26-4+ |
InChI Key |
SWSQYHPYSUYAGZ-APJQVKJYSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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